molecular formula C15H22N2O4S B2720526 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide CAS No. 922040-77-5

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide

Cat. No. B2720526
CAS RN: 922040-77-5
M. Wt: 326.41
InChI Key: XARYTRFPYNNJDD-UHFFFAOYSA-N
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Description

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C15H22N2O4S and its molecular weight is 326.41. The purity is usually 95%.
BenchChem offers high-quality N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research into sulfonamide derivatives has shown diverse synthetic applications and chemical reactivities. For example, the study by Králová et al. (2019) demonstrates the rearrangement of threonine and serine-based N-sulfonamides to yield chiral pyrrolidin-3-ones, highlighting the potential of sulfonamide compounds in synthesizing novel organic structures through solid-phase synthesis and specific reactions (Králová et al., 2019). Such methodologies could be relevant for manipulating the structure of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide for specific research applications.

Catalysis and Chemical Reactions

Sulfonamides have also been investigated for their catalytic properties. Gao et al. (2010) explored the use of Brønsted acidic ionic liquids for the extraction and oxidative desulfurization of diesel fuel, where sulfonamide-based catalysts showed significant efficiency (Gao et al., 2010). Such research underscores the potential of sulfonamide compounds in environmental and industrial catalysis applications.

Antimicrobial and Biological Activity

A study by Azzam et al. (2020) synthesized N-sulfonamide 2-pyridone derivatives and evaluated them for antimicrobial activity, highlighting the dual inhibitory activity against crucial bacterial enzymes (Azzam et al., 2020). This suggests that sulfonamide derivatives, including potentially N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide, could be explored for their biological activities and applications in developing new antimicrobial agents.

Supramolecular Chemistry

The work by Pinter et al. (2011) on the anion binding properties of sulfonamide groups incorporated into supramolecular structures indicates the utility of sulfonamides in designing receptors and sensors (Pinter et al., 2011). This area of research could be relevant for developing sensing applications based on the unique structure of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide.

properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-5-8-22(19,20)16-11-6-7-12-13(9-11)21-10-15(2,3)14(18)17(12)4/h6-7,9,16H,5,8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARYTRFPYNNJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide

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